ammonium (E)-5-amino-6-((E)-(4-aminophenyl)diazenyl)-4-oxo-3-(2-phenylhydrazono)-3,4-dihydronaphthalene-2,7-disulfonate

Description

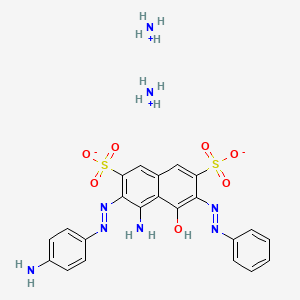

Ammonium (E)-5-amino-6-((E)-(4-aminophenyl)diazenyl)-4-oxo-3-(2-phenylhydrazono)-3,4-dihydronaphthalene-2,7-disulfonate is a structurally complex aromatic compound characterized by:

Properties

IUPAC Name |

diazanium;4-amino-3-[(4-aminophenyl)diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N6O7S2.2H3N/c23-13-6-8-15(9-7-13)26-27-20-16(36(30,31)32)10-12-11-17(37(33,34)35)21(22(29)18(12)19(20)24)28-25-14-4-2-1-3-5-14;;/h1-11,29H,23-24H2,(H,30,31,32)(H,33,34,35);2*1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBPIVWAEBYUHAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)N)N)O.[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N8O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ammonium (E)-5-amino-6-((E)-(4-aminophenyl)diazenyl)-4-oxo-3-(2-phenylhydrazono)-3,4-dihydronaphthalene-2,7-disulfonate (CAS No. 288323-10-4) is a complex organic compound with potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Molecular Formula : C22H19N6NaO7S2

Molecular Weight : 566.54 g/mol

Structure : The compound features a naphthalene core substituted with amino, diazenyl, and sulfonate groups, contributing to its potential biological interactions.

Anticancer Properties

Recent studies have explored the anticancer potential of compounds similar to this compound. For instance, derivatives of similar structures have shown activity against various cancer cell lines:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 5-amino derivative | CCRF-CEM leukemia | >20 |

| 4-amino analogues | Various | 6.7 (best case) |

The high IC50 values indicate limited efficacy in these studies, suggesting that modifications to the structure may be necessary to enhance activity .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Compounds with similar azo and hydrazone functionalities have been reported to exhibit significant antibacterial effects. For example, studies have demonstrated that hydrazones can inhibit bacterial growth by disrupting cellular processes . However, specific data on this compound is limited.

The mechanism through which this compound exerts its biological effects is not fully elucidated. However, compounds with similar structures often interact with cellular targets such as enzymes involved in DNA replication or transcription. The presence of the diazenyl group may facilitate electron transfer processes that could lead to oxidative stress in target cells .

Case Studies

- Study on Azo Compounds : A study investigating various azo compounds found that those with electron-withdrawing groups displayed enhanced anticancer activity compared to their electron-donating counterparts. This suggests that structural modifications could improve the efficacy of ammonium (E)-5-amino derivatives .

- Hydrazone Derivatives : Research on hydrazone derivatives indicated that their ability to chelate metal ions could play a role in their biological activity. This property may also apply to ammonium (E)-5-amino derivatives, warranting further investigation into their metal-binding capabilities .

Scientific Research Applications

Anticancer Activity

Research has indicated that azo compounds similar to ammonium (E)-5-amino-6-((E)-(4-aminophenyl)diazenyl)-4-oxo-3-(2-phenylhydrazono)-3,4-dihydronaphthalene-2,7-disulfonate exhibit significant anticancer properties. A study demonstrated that derivatives of azo dyes could induce cell cycle arrest and apoptosis in cancer cells by disrupting microtubule formation and affecting cellular morphology .

Antimicrobial Properties

Azo dyes have also been investigated for their antimicrobial activities. Compounds derived from similar chemical structures have shown effectiveness against various pathogenic bacteria such as Escherichia coli and Staphylococcus aureus, suggesting that this compound may possess similar properties .

Synthesis Techniques

The synthesis of this compound typically involves diazotization reactions followed by coupling reactions with appropriate substrates. The incorporation of various functional groups can enhance its biological activity and solubility profiles .

Dyeing Industry

Given its azo structure, this compound can be utilized in the textile industry as a direct dye. Its vibrant color properties allow it to be used effectively for coloring fabrics and materials .

Cosmetic Applications

There are indications that compounds similar to this compound may be employed in hair dye formulations due to their stability and colorfastness properties .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Activity | Anticancer properties of azo dyes | Identified specific derivatives with high antiproliferative activity against melanoma cells; mechanisms included microtubule disruption and G2/M cell cycle arrest. |

| Antimicrobial Activity Research | Efficacy against bacteria | Demonstrated significant antibacterial activity against multiple strains; comparable to standard antibiotics like ampicillin. |

Comparison with Similar Compounds

Structural Similarity and Functional Group Analysis

The compound shares structural motifs with several classes of aromatic derivatives:

Structural Insights :

- The dual sulfonate groups in the target compound confer superior aqueous solubility compared to non-sulfonated analogs like those in .

- The extended conjugation from dual diazenyl and hydrazono groups may enhance absorption properties compared to mono-substituted azo dyes .

Electronic and Spectral Properties

- DFT Studies: Comparative DFT analyses of similar diazenyl-hydrazono compounds () reveal that electron-withdrawing groups (e.g., sulfonate) stabilize the lowest unoccupied molecular orbital (LUMO), enhancing charge-transfer interactions .

- Absorption Spectra: Amino-substituted naphthalene derivatives (e.g., amino-anthraquinones in ) exhibit red-shifted absorption due to intramolecular charge transfer (ICT). The target compound’s dual amino and diazenyl groups likely amplify this effect, extending absorption into the visible range .

Quantitative Similarity Assessment

Using Tanimoto similarity coefficients (), the target compound shows moderate similarity (~0.6–0.7) to:

- Azo Dyes (e.g., 4-((4-aminophenyl)diazenyl)phenol): Shared diazenyl and amino groups.

- Sulfonated Anthraquinones: Shared sulfonate and amino motifs but divergent core structures .

Q & A

Q. Why do elemental analysis results sometimes deviate from theoretical values?

- Methodological Answer :

- Hydrate Formation : Check for adsorbed water via TGA (weight loss ~100–150°C) .

- Byproduct Contamination : Use HPLC-MS to detect trace impurities (e.g., unreacted phenylhydrazine) and refine recrystallization protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.